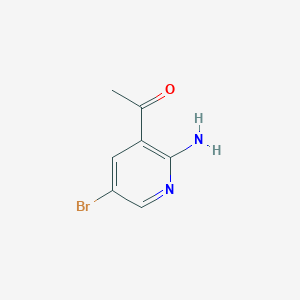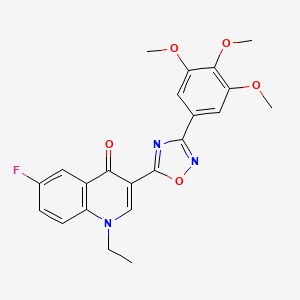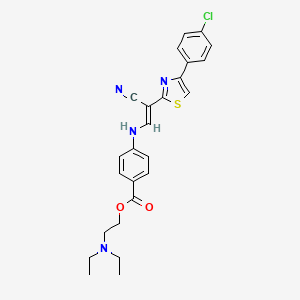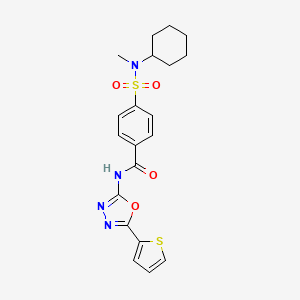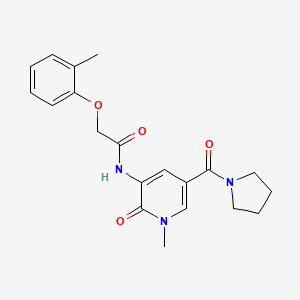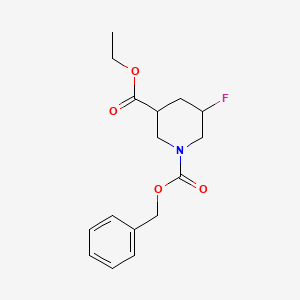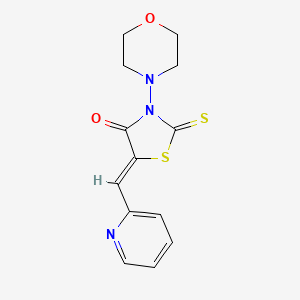
(Z)-3-morpholino-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one
Overview
Description
The compound seems to be a derivative of pyridine and thiazolidinone. Pyridine derivatives are known to exhibit a wide range of pharmacological activities and have been employed in the design of privileged structures in medicinal chemistry . Thiazolidinones are also known for their diverse biological activities .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds such as Schiff base ligands have been synthesized from 2-pyridinecarboxaldehyde and various amines .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like Fourier transform infrared (FTIR), ultraviolet (UV), and nuclear magnetic resonance (NMR) spectral techniques . The structure of these compounds shows a planar geometry .Chemical Reactions Analysis
Zinc complexes of similar compounds have been used as catalysts for chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using techniques like FTIR, UV, and NMR . The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies of these compounds indicate that charge transfer occurs within the molecule .Scientific Research Applications
Synthetic Pathways and Chemical Reactions
One study discussed the reactions of 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides, leading to the synthesis of Z-3, Z-2,4-dioxo analogues and 1,4,2,5-dioxadiazines. This research highlights the compound's role in generating complex structures and its potential utility in synthetic organic chemistry (Kandeel & Youssef, 2001).
Antimicrobial and Antitumor Studies
Another study synthesized two pyridine thiazole derivatives and their Zn(II) complexes, assessing their antimicrobial and antitumor activities. The findings suggest the compound's potential as a scaffold for developing bioactive materials with novel properties, showing that metal complexes exhibit higher activity than free ligands (Zou et al., 2020).
Inhibition of Protein Kinases
Research on new inhibitors of protein kinase DYRK1A involved the synthesis of 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones, identifying compounds with nanomolar DYRK1A inhibition. This study underscores the compound's relevance in developing treatments for neurological or oncological disorders (Bourahla et al., 2021).
Antiproliferative Activities
The synthesis and in vitro antiproliferative activity of 2-thioxoimidazo[4,5-b]pyridine derivatives were explored, resulting in compounds showing significant effects against cancer cell lines. This demonstrates the compound's role in generating potential therapeutic agents (Nowicka et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(5Z)-3-morpholin-4-yl-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S2/c17-12-11(9-10-3-1-2-4-14-10)20-13(19)16(12)15-5-7-18-8-6-15/h1-4,9H,5-8H2/b11-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTKTTVJOOPWDO-LUAWRHEFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1N2C(=O)C(=CC3=CC=CC=N3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1N2C(=O)/C(=C/C3=CC=CC=N3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601333747 | |
| Record name | (5Z)-3-morpholin-4-yl-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601333747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666044 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
881817-81-8 | |
| Record name | (5Z)-3-morpholin-4-yl-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601333747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



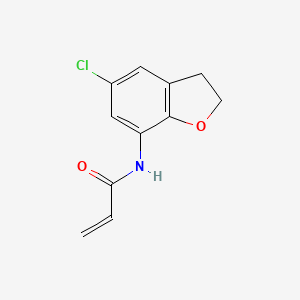
![(S)-4-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid](/img/no-structure.png)
![3-(4-Fluorophenyl)sulfonyl-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2731232.png)
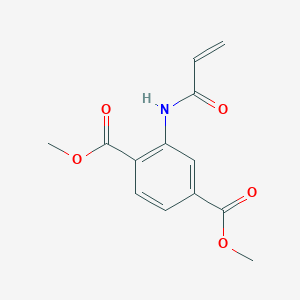
![1-[bis(2-hydroxyethyl)amino]-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol](/img/structure/B2731235.png)

